ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-19(22)15-4-8-16(9-5-15)20-13-12-18(21)14-6-10-17(23-2)11-7-14/h4-13,20H,3H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJRSTZZBCZTOX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate typically involves the following steps:
Formation of the enone moiety: This can be achieved through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Amination: The enone product is then reacted with 4-aminobenzoic acid to form the corresponding amine derivative.
Esterification: The final step involves the esterification of the amine derivative with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzoate derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 365.39 g/mol. It features a complex structure that includes an ethyl ester, an amino group, and a conjugated system with a methoxyphenyl moiety, which contributes to its biological activity.
Medicinal Chemistry
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate has been investigated for its potential anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures can inhibit specific pathways involved in cancer cell proliferation and inflammation.
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, related compounds have been tested for their ability to reduce inflammation in animal models, demonstrating promising results in reducing edema and pain .
- Anticancer Properties : The structural components of this compound suggest potential activity against various cancer cell lines. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in synthetic organic chemistry.
- Synthesis of Benzofurans : this compound can be utilized to synthesize benzofuran derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer effects .
- Organocatalysis : The compound's reactivity can be harnessed in organocatalytic processes, where it acts as a catalyst or substrate in enantioselective reactions. This application is particularly relevant in the development of pharmaceuticals with specific stereochemical configurations .
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The most potent derivative was shown to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro and in vivo models .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of this compound against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death .
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Pathways Involved: The compound modulates the signal transducer and activator of transcription 3 (STAT3) pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and 3f () enhances electron-donating capacity compared to phenyl (2d, ) or fluorophenyl analogs (2e, ). This may improve stability and binding affinity in biological systems .
- The ethyl benzoate ester in the target compound offers moderate lipophilicity, contrasting with the sodium benzoate in HOIPIN-1 (), which increases water solubility .
Synthetic Efficiency: Yields for the target compound’s structural analogs range from 35–79%, with quinoline derivatives () and pinane-based compounds () showing higher efficiency (~55–79%) compared to aminopropanone derivatives (, ~25–53%) .
Physical Properties: Melting points correlate with crystallinity and intermolecular interactions. For example, 3f () exhibits a high melting point (180–181°C) due to hydrogen bonding from sulfamoyl and pyrimidine groups, whereas the target compound’s propenone-enamine structure may reduce crystallinity .
Spectroscopic and Analytical Comparisons
- 1H NMR : The target compound’s spectrum would show signals for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet), aromatic protons (δ ~6.8–8.0 ppm), and enamine protons (δ ~6.5–7.5 ppm, doublets). Similar shifts are observed in analogs like 11g () and 3b () .
- HRMS: The molecular ion peak ([M+H]$^+$) for the target compound is expected at m/z 354.1445 (C${18}$H${19}$NO$_5$), aligning with analogs such as 3b ([M+H]$^+$ = 494.1388, ) .
Biological Activity
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate, also known by its IUPAC name, is a compound with significant potential in biological research. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.4 g/mol. The compound features a complex structure that includes an ethyl ester group, a benzoate moiety, and an enamine functional group, contributing to its reactivity and biological interactions .
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through mechanisms involving:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes related to cancer progression and inflammation.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of derivatives similar to this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of various benzoate derivatives. This compound showed promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Enamine : Reaction between an appropriate amine and carbonyl compound.
- Esterification : Using ethyl alcohol to form the ester bond with benzoic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Q & A
Q. What advanced techniques quantify the compound’s interaction with cellular membranes or lipid bilayers?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize liposomes on L1 sensor chips and measure binding kinetics (ka/kd) in real time .
- Fluorescence anisotropy : Label the compound with BODIPY and monitor changes in membrane fluidity using polarized light microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
